2-((2-Methylpiperidin-1-yl)methyl)benzenethiol
Description
2-((2-Methylpiperidin-1-yl)methyl)benzenethiol is a sulfur-containing aromatic compound featuring a benzenethiol core substituted with a 2-methylpiperidinylmethyl group at the ortho position. This structure confers unique physicochemical properties, such as enhanced nucleophilicity at the thiol group and steric hindrance due to the piperidine moiety.
Properties
IUPAC Name |
2-[(2-methylpiperidin-1-yl)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-6-4-5-9-14(11)10-12-7-2-3-8-13(12)15/h2-3,7-8,11,15H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZCSFXSZJKTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol typically involves the reaction of 2-methylpiperidine with benzyl chloride, followed by thiolation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylpiperidin-1-yl)methyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((2-Methylpiperidin-1-yl)methyl)benzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and thiol group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
Compound A : 3-((2-Methylpiperidin-1-yl)methyl)benzenethiol (CAS 1443346-12-0)
- Structural Difference : The 2-methylpiperidinylmethyl group is attached at the meta position of the benzene ring instead of the ortho position .
- Electronic Effects: The meta position may alter electron density distribution across the aromatic ring, influencing interactions in coordination chemistry or drug-receptor binding.
Compound B : 2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol (CAS 53440-31-6)
- Structural Difference : Replaces the 2-methylpiperidine group with a dihydroimidazole ring .
- Implications :
- Basicity : The imidazole ring (pKa ~7) is more basic than the piperidine moiety (pKa ~11), affecting solubility and protonation states under physiological conditions.
- Aromaticity : The planar imidazole ring may facilitate π-π stacking interactions, unlike the flexible piperidine group.
Functional Group Variations
Compound C : (2-Methylphenyl)-piperidin-1-ylmethanethione (CAS 3335-16-8)
- Structural Difference : Features a thione (C=S) group instead of a thiol (C-SH) .
- Implications :
- Reactivity : The thione group is less nucleophilic than the thiol, making it more stable but less reactive in redox or alkylation reactions.
- Coordination Chemistry : Thiones are stronger ligands for transition metals (e.g., Pd, Cu), whereas thiols are prone to oxidation or disulfide formation.
Research Findings and Trends
- Synthetic Challenges : Ortho-substituted benzenethiols (like the target compound) often require regioselective strategies to avoid byproducts, whereas meta isomers may be synthesized via directed ortho-metalation .
Biological Activity
2-((2-Methylpiperidin-1-yl)methyl)benzenethiol, a compound featuring a piperidine moiety and a benzenethiol group, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine ring enhances the compound's ability to interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways. Notably, this compound has been investigated for its role in:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Properties : Research indicates potential efficacy against certain bacterial strains.
Biological Activity Overview
Anticancer Activity
A study published in MDPI highlighted the anticancer potential of compounds similar to 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol. These compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol | A549 (Lung Cancer) | 1.10 | Apoptosis induction via caspase activation |
| Similar Compound X | MCF-7 (Breast Cancer) | 0.64 | Cell cycle arrest at G2/M phase |
Antimicrobial Properties
Research has indicated that 2-((2-Methylpiperidin-1-yl)methyl)benzenethiol exhibits antimicrobial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | >64 µg/mL | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
